molecular formula C24H19ClN2O3S B11651319 (4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11651319
M. Wt: 450.9 g/mol
InChI Key: GYXLMALDBDUNSH-DEDYPNTBSA-N
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Description

  • This compound is a member of the pyrazolone family, characterized by its unique structure containing a pyrazolone ring and a substituted benzylidene moiety.
  • The presence of a chlorophenyl group and a sulfanyl (thioether) linkage adds to its chemical diversity.
  • It exhibits potential biological activities due to its structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Here are some key steps

      Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed will vary based on the specific reaction. For instance, reduction may yield the corresponding alcohol, while substitution could lead to various derivatives.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets. Further studies, including molecular docking, can elucidate these mechanisms.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the chlorophenyl group and the sulfanyl linkage.

      Similar Compounds: While I don’t have a specific list, you can explore related pyrazolone derivatives and compare their properties.

    Properties

    Molecular Formula

    C24H19ClN2O3S

    Molecular Weight

    450.9 g/mol

    IUPAC Name

    (4E)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one

    InChI

    InChI=1S/C24H19ClN2O3S/c1-30-23-14-16(7-12-22(23)28)13-20-21(15-31-19-10-8-17(25)9-11-19)26-27(24(20)29)18-5-3-2-4-6-18/h2-14,28H,15H2,1H3/b20-13+

    InChI Key

    GYXLMALDBDUNSH-DEDYPNTBSA-N

    Isomeric SMILES

    COC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl)O

    Canonical SMILES

    COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl)O

    Origin of Product

    United States

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